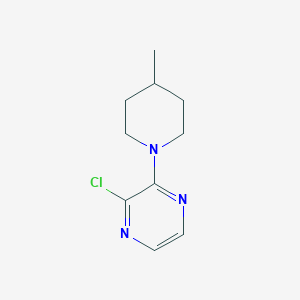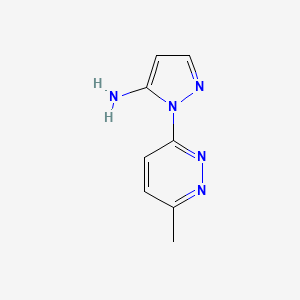
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s appearance and odor.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
Research has demonstrated the utility of pyrazole derivatives, including compounds similar to 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine, as building blocks in the synthesis of heterocyclic compounds. These compounds exhibit a range of properties, making them valuable in chemical synthesis and the development of dyes. For example, the reactivity of related compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been exploited for the synthesis of diverse heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This showcases the compound's significance in synthetic chemistry, offering a pathway to generate various heterocyclic compounds under mild reaction conditions, potentially including pyrazol-5-amines (Gomaa & Ali, 2020).
Antimicrobial and Antitubercular Activities
Compounds structurally related to 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine have been evaluated for their potential in antimicrobial and antitubercular applications. For instance, certain pyrazole derivatives have been studied for their efficacy against Mycobacterium tuberculosis, showcasing the therapeutic potential of this class of compounds in treating infectious diseases (Asif, 2014).
Anticancer Research
The pyrazole nucleus, a component of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine, is a significant pharmacophore in the development of anticancer agents. Methyl-substituted pyrazoles, in particular, have been reported to exhibit a wide spectrum of biological activities, including anticancer effects. This highlights the importance of pyrazole derivatives in medicinal chemistry, offering insights into the synthesis and application of such compounds for cancer treatment (Sharma et al., 2021).
Pharmacological Properties
Research into pyrazole and its derivatives, akin to 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine, has uncovered a range of pharmacological properties. These compounds have been found to possess antimicrobial, anti-inflammatory, analgesic, and anticancer activities, among others. The diversity in biological activities underscores the potential of pyrazole derivatives in drug discovery and development, providing a basis for further exploration of their therapeutic applications (Ray et al., 2022).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new applications, or new derivatives of the compound.
I hope this helps! If you have any specific questions about these types of analyses, feel free to ask.
properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-2-3-8(12-11-6)13-7(9)4-5-10-13/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWOBXDGYYGREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine](/img/structure/B1427937.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427938.png)

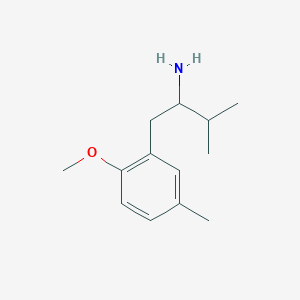
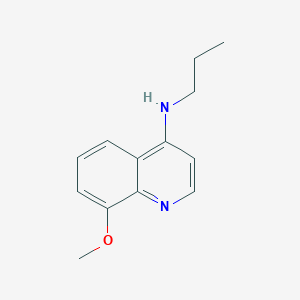
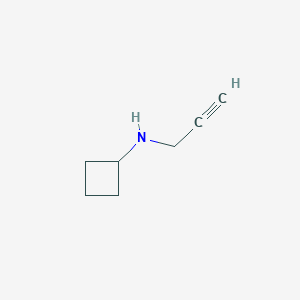
![N-[(3-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1427948.png)
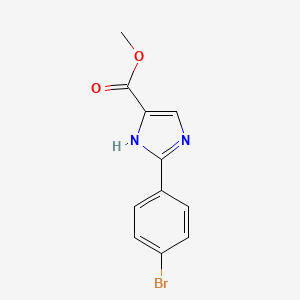
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B1427953.png)


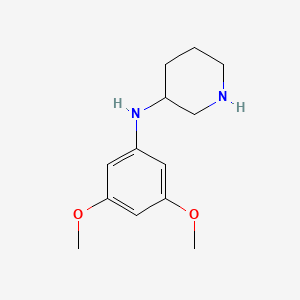
![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)
